4-Cyano-5-nitro 1H-indazole
Overview
Description
4-Cyano-5-nitro 1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of cyano and nitro groups in the 4 and 5 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-nitro 1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyano-3-nitrobenzaldehyde with hydrazine under acidic conditions to form the indazole ring. Transition metal-catalyzed reactions, such as those involving copper or silver, can also be employed to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-5-nitro 1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4-Amino-5-nitro 1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
4-Cyano-5-nitro 1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Cyano-5-nitro 1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
4-Cyano-1H-indazole: Lacks the nitro group, which may result in different biological activities.
5-Nitro-1H-indazole: Lacks the cyano group, which can affect its reactivity and interactions.
4-Amino-5-nitro 1H-indazole: A reduction product of 4-Cyano-5-nitro 1H-indazole with different chemical properties.
Uniqueness: this compound is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-nitro-1H-indazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-6-4-10-11-7(6)1-2-8(5)12(13)14/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQXYFYQUGBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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